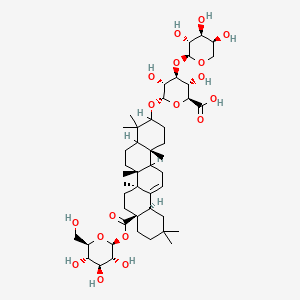
Aranciamycin
Übersicht
Beschreibung
Aranciamycin is an anthracycline-type antibiotic isolated from Streptomyces sp. Tü 6384 . It is a natural product found in Streptomyces albus . It is a fungal metabolite that has diverse biological activities .
Synthesis Analysis
Expression of the this compound biosynthetic gene cluster in Streptomyces diastatochromogenes Tü6028 resulted in the production of four novel compounds, aranciamycins E, F, G, and H with different decorations in the tetracyclic backbone .Molecular Structure Analysis
The molecular formula of this compound is C27H28O12 . The compound was characterized as this compound anhydride .Chemical Reactions Analysis
The explanations of cytostatic and cytotoxic actions of anthracyclines point to a number of different mechanisms, including free radical formation, lipid peroxidation, direct membrane effects, and enzyme interactions .Physical And Chemical Properties Analysis
This compound has a molecular weight of 544.5 g/mol . It has a Hydrogen Bond Donor Count of 5 and a Hydrogen Bond Acceptor Count of 12 .Wissenschaftliche Forschungsanwendungen
Antimykobakterielles Mittel
Aranciamycin hat antimykobakterielle Eigenschaften gezeigt. Es wurde gezeigt, dass es gegen den Mycobacterium tuberculosis-Surrogat M. bovis bacille Calmette-Guérin {svg_1} zytotoxisch ist.
Antibakterielles Mittel
This compound zeigt eine moderate und selektive Zytotoxizität gegen grampositive Bakterien {svg_2}. Dies macht es zu einem potenziellen Kandidaten für die Entwicklung neuer Antibiotika.
Antifungalmittel
This compound wurde gegen ausgewählte Pilze getestet und zeigte sich als nicht zytotoxisch (IC50 >30 μM) {svg_3}. Dies deutet darauf hin, dass es potenzielle Anwendungen in der Behandlung von Pilzinfektionen haben könnte.
Antikrebsmittel
This compound hat eine moderate Zytotoxizität gegen eine Reihe menschlicher Krebszelllinien gezeigt {svg_4}. Anthracycline, eine Klasse von Verbindungen, zu der this compound gehört, werden seit vielen Jahren zur Behandlung von Leukämie, Brustkrebs und anderen soliden Tumoren eingesetzt {svg_5}.
Forschung zu marinen Verbindungen
This compound wird aus marinen Streptomyces sp. gewonnen, und seine Erforschung trägt zum breiteren Bereich der Forschung zu marinen Verbindungen bei {svg_6}. Diese Verbindungen sind aufgrund ihrer einzigartigen Strukturen und potenziellen therapeutischen Anwendungen von Interesse.
Forschung zum biosynthetischen Gencluster
Die Expression des biosynthetischen Genclusters von this compound in Streptomyces diastatochromogenes Tü6028 führte zur Produktion von vier neuartigen Verbindungen {svg_7}. Diese Forschung trägt zu unserem Verständnis der Biosynthese komplexer Naturstoffe bei.
Wirkmechanismus
Target of Action
Aranciamycin primarily targets bacterial cells and tumor cells . It exhibits collagenase inhibitory activity, which can inhibit DNA synthesis in tumor cells . It also displays potent bacteriostatic effects against Streptococcus agalactiae .
Mode of Action
This compound interacts with its targets by binding to the bacterial or tumor cell DNA, inhibiting the process of DNA replication and thereby preventing cell proliferation . This interaction leads to the death of the targeted cells, contributing to its antibacterial and antitumor effects .
Biochemical Pathways
It is known that the compound interferes with dna synthesis in tumor cells, which is a crucial process in cell replication . This interference disrupts the normal cell cycle, leading to cell death .
Pharmacokinetics
It is known that the compound is produced by streptomyces species and can be isolated from these bacteria for use .
Result of Action
The primary result of this compound’s action is the inhibition of cell proliferation, leading to cell death . This is achieved through the disruption of DNA synthesis in the targeted cells . In the case of bacterial cells, this results in a bacteriostatic effect, while in tumor cells, it can lead to antitumor effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the production levels of this compound can vary up to eightfold depending on the location of the gene cluster within the chromosome of the producing Streptomyces species . Furthermore, the compound was originally isolated from marine-derived Streptomyces species, suggesting that the marine environment may play a role in its production .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Aranciamycin plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to inhibit the activity of collagenase, an enzyme that breaks down collagen, by binding to its active site . This inhibition is significant in preventing the degradation of extracellular matrix components, which is a critical factor in tumor metastasis. Additionally, this compound interacts with DNA topoisomerase II, an enzyme involved in DNA replication and repair, thereby interfering with the replication process of rapidly dividing cells .
Cellular Effects
This compound exerts profound effects on various cell types and cellular processes. In cancer cells, it induces apoptosis by causing DNA damage and inhibiting DNA repair mechanisms . This compound also affects cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. For instance, this compound has been shown to upregulate the expression of p53, a tumor suppressor protein, leading to cell cycle arrest and programmed cell death . Furthermore, it impacts cellular metabolism by disrupting mitochondrial function, leading to decreased ATP production and increased oxidative stress .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to DNA and inhibition of topoisomerase II. By intercalating into the DNA helix, this compound prevents the unwinding of DNA necessary for replication and transcription . This intercalation also induces the formation of DNA double-strand breaks, triggering cell death pathways. Additionally, this compound’s interaction with topoisomerase II stabilizes the enzyme-DNA complex, preventing the re-ligation of DNA strands and leading to the accumulation of DNA breaks . These molecular interactions are critical for its antitumor activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. Studies have shown that this compound remains stable under specific conditions but can degrade when exposed to light and high temperatures . Over time, its efficacy in inducing cell death may decrease due to degradation. Long-term studies in vitro have demonstrated that continuous exposure to this compound can lead to the development of resistance in some cell lines, necessitating combination therapies to maintain its effectiveness .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it exhibits significant antitumor activity with minimal toxicity . At higher doses, this compound can cause severe toxic effects, including cardiotoxicity and myelosuppression . These adverse effects are dose-dependent and highlight the importance of optimizing dosage to balance efficacy and safety. Threshold effects have been observed, where doses below a certain level are ineffective, while doses above this threshold can lead to toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its biosynthesis and degradation. The biosynthetic gene cluster responsible for this compound production in Streptomyces echinatus includes genes encoding polyketide synthases and glycosyltransferases . These enzymes facilitate the assembly of the anthracycline core and the addition of sugar moieties, respectively. In terms of degradation, this compound is metabolized by liver enzymes, leading to the formation of inactive metabolites that are excreted from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It is known to interact with transport proteins such as P-glycoprotein, which can pump the compound out of cells, contributing to drug resistance . Additionally, this compound can bind to plasma proteins, affecting its distribution and bioavailability . Its accumulation in specific tissues, particularly the heart, is a concern due to its cardiotoxic effects .
Subcellular Localization
This compound’s subcellular localization is crucial for its activity. It primarily localizes to the nucleus, where it intercalates into DNA and exerts its cytotoxic effects . Additionally, this compound can localize to mitochondria, disrupting mitochondrial function and contributing to its pro-apoptotic activity . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Aranciamycin involves the coupling of two key intermediates, 2,4-dihydroxybenzoic acid and 3-amino-5-hydroxybenzoic acid, followed by a series of oxidation and reduction reactions to form the final product.", "Starting Materials": [ "2,4-dihydroxybenzoic acid", "3-amino-5-hydroxybenzoic acid", "Sodium nitrite", "Sodium nitrate", "Sodium hydroxide", "Hydrochloric acid", "Sodium borohydride", "Acetic acid", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Dissolve 2,4-dihydroxybenzoic acid and 3-amino-5-hydroxybenzoic acid in a mixture of water and acetic acid.", "Step 2: Add sodium nitrite to the mixture and stir for 30 minutes at room temperature.", "Step 3: Add sodium hydroxide to the mixture to adjust the pH to 9-10.", "Step 4: Add sodium nitrate to the mixture and stir for 1 hour at room temperature.", "Step 5: Acidify the mixture with hydrochloric acid to pH 2-3.", "Step 6: Extract the mixture with ethyl acetate and wash the organic layer with water.", "Step 7: Dry the organic layer over sodium sulfate and evaporate the solvent to obtain a yellow solid.", "Step 8: Dissolve the yellow solid in methanol and add sodium borohydride to the mixture.", "Step 9: Stir the mixture for 1 hour at room temperature.", "Step 10: Acidify the mixture with hydrochloric acid to pH 2-3.", "Step 11: Extract the mixture with ethyl acetate and wash the organic layer with water.", "Step 12: Dry the organic layer over sodium sulfate and evaporate the solvent to obtain a yellow solid.", "Step 13: Purify the yellow solid by column chromatography to obtain Aranciamycin." ] } | |
CAS-Nummer |
72389-06-1 |
Molekularformel |
C27H28O12 |
Molekulargewicht |
544.5 g/mol |
IUPAC-Name |
(4R)-4-(4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl)oxy-2,5,7-trihydroxy-3-methoxy-2-methyl-3,4-dihydrotetracene-1,6,11-trione |
InChI |
InChI=1S/C27H28O12/c1-9-17(29)21(33)23(36-3)26(38-9)39-22-16-12(24(34)27(2,35)25(22)37-4)8-11-15(20(16)32)19(31)14-10(18(11)30)6-5-7-13(14)28/h5-9,17,21-23,25-26,28-29,32-33,35H,1-4H3/t9?,17?,21?,22-,23?,25?,26?,27?/m1/s1 |
InChI-Schlüssel |
PGCZNTNNZCKKFG-ZAQHMYNPSA-N |
Isomerische SMILES |
CC1C(C(C(C(O1)O[C@H]2C(C(C(=O)C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5O)(C)O)OC)OC)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(=O)C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5O)(C)O)OC)OC)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(C(C(=O)C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5O)(C)O)OC)OC)O)O |
Synonyme |
aranciamycin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



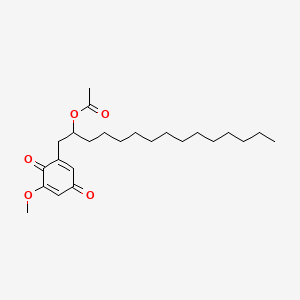

![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxy-2,6-dimethyl-5-methylideneheptanethioate](/img/structure/B1207081.png)
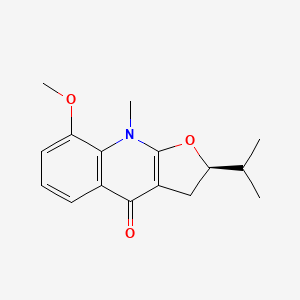
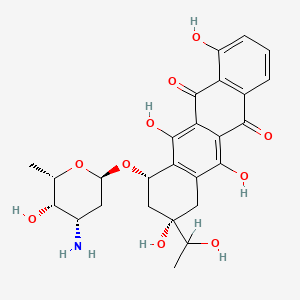
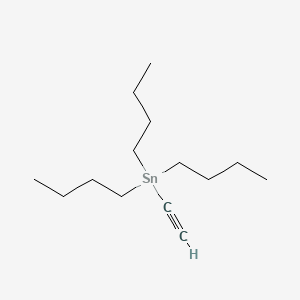
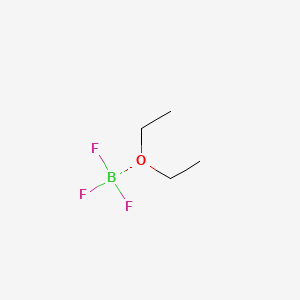
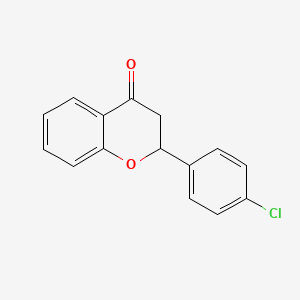
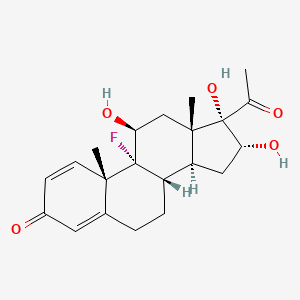
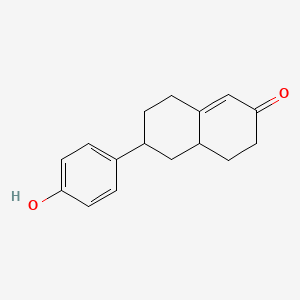

![3-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1207098.png)

